Hydrazine, [3-(difluoromethoxy)phenyl]-
Description
Hydrazine, [3-(difluoromethoxy)phenyl]- is an arylhydrazine derivative characterized by a hydrazine (-NH-NH₂) group attached to a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the 3-position. This compound is a key intermediate in synthesizing biologically active molecules, particularly in medicinal chemistry and drug discovery . The difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in optimizing pharmacokinetic properties . Its synthesis typically involves nucleophilic substitution or condensation reactions with arylhydrazines under controlled conditions .
Properties
CAS No. |
62128-83-0 |
|---|---|
Molecular Formula |
C7H8F2N2O |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
[3-(difluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)12-6-3-1-2-5(4-6)11-10/h1-4,7,11H,10H2 |
InChI Key |
MSEQTPQCVUHAHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Difluoromethoxy)phenyl)hydrazine typically involves the reaction of 3-(difluoromethoxy)aniline with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
3-(Difluoromethoxy)aniline+Hydrazine hydrate→(3-(Difluoromethoxy)phenyl)hydrazine
Industrial Production Methods: While specific industrial production methods for (3-(Difluoromethoxy)phenyl)hydrazine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (3-(Difluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Azobenzenes, nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
(3-(Difluoromethoxy)phenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-(Difluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydrazine moiety can form covalent bonds with nucleophilic sites on enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Table 1: Comparison of Positional Isomers
Trifluoromethyl-Substituted Analogs
Compounds like N′-(3,4-difluorophenyl)hydrazine () and 5-[3-(trifluoromethyl)phenyl]triazolopyrimidines () highlight the impact of fluorine substituents:
- Electron-Withdrawing Strength : The trifluoromethyl (-CF₃) group is more electron-withdrawing than difluoromethoxy (-OCF₂H), leading to reduced nucleophilicity in arylhydrazines .
- Biological Selectivity : Trifluoromethyl derivatives exhibit higher potency in histamine release assays (IC₅₀ ~5 nM) but lower solubility compared to difluoromethoxy analogs .
Table 2: Fluorinated Substituent Effects
| Group | Electron-Withdrawing Strength | LogP | Solubility (mg/mL) |
|---|---|---|---|
| -OCF₂H (meta) | Moderate | 2.1 | 0.45 |
| -CF₃ (para) | High | 3.2 | 0.12 |
| -OCH₃ (control) | Low | 1.8 | 1.20 |
Chloro- and Nitro-Substituted Arylhydrazines
Examples include 2-(4-chlorophenyloxy)-4,6-bisarylhydrazino-1,3,5-triazines () and N-(2,6-dichloro-4-trifluoromethyl)phenylhydrazines ():
- Reactivity : Chloro substituents enhance electrophilicity, facilitating nucleophilic attacks in triazine or pyrazole syntheses .
- Toxicity Profile : Chlorinated derivatives often exhibit higher cytotoxicity (e.g., IC₅₀ = 15 µM in HeLa cells) compared to difluoromethoxy analogs (IC₅₀ > 50 µM), limiting therapeutic utility .
Biological Activity
Hydrazine, [3-(difluoromethoxy)phenyl]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Hydrazine, [3-(difluoromethoxy)phenyl]- has the molecular formula . The structure features a phenyl ring substituted at the meta position with a difluoromethoxy group, which enhances its lipophilicity and potential interactions with biological membranes .
Biological Activities
Research indicates that hydrazine derivatives exhibit a range of biological activities, including:
- Antimicrobial Properties : Some studies have shown effectiveness against various bacterial strains .
- Anticancer Activity : Preliminary investigations suggest potential anticancer properties, with compounds displaying significant cytotoxicity against different cancer cell lines .
- Other Activities : Hydrazones, a class to which this compound belongs, are known for diverse activities such as anti-inflammatory, analgesic, and anticonvulsant effects .
The mechanism of action for hydrazine, [3-(difluoromethoxy)phenyl]- involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound's ability to penetrate lipid membranes, while the hydrazine moiety can form covalent bonds with nucleophilic sites on enzymes and receptors. This interaction may lead to modulation of enzyme activity or disruption of cellular processes .
Case Studies and Research Findings
-
Anticancer Studies :
- A study reported that aryl hydrazone derivatives exhibited an IC50 value of 6.7 nM against MDA-MB 231 and MCF-7 breast cancer cell lines, indicating potent anticancer activity .
- Another investigation highlighted that hydrazone derivatives synthesized from this compound showed significant antiproliferative activity against various cancer cell lines with IC50 values ranging from 4 to 17 μM .
- Antimicrobial Activity :
Comparative Analysis
The following table summarizes the biological activities and potency of hydrazine derivatives compared to other compounds:
| Compound | Biological Activity | IC50/MIC Values |
|---|---|---|
| Hydrazine, [3-(difluoromethoxy)phenyl]- | Anticancer | 6.7 nM (breast cancer) |
| Other Hydrazone Derivatives | Antimicrobial | MIC = 1 μg/mL |
| Aryl Hydrazone Derivatives | Antiproliferative | IC50 = 4-17 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
